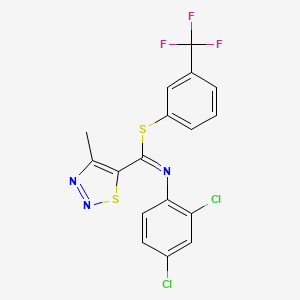

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate

Description

This compound belongs to the 1,2,3-thiadiazole family, characterized by a sulfur-containing heterocyclic ring. Key structural features include:

- 1,2,3-Thiadiazole core: A five-membered ring with two nitrogen atoms and one sulfur atom, contributing to electronic delocalization and metabolic stability .

- 4-Methyl substituent: Enhances steric bulk and may influence binding interactions.

- Carbimidothioate group (-N=C(S)-O-): A rare functional group combining imine and thioate moieties, likely impacting solubility and reactivity.

- Aromatic substituents: 3-(Trifluoromethyl)phenyl: Introduces strong electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] N-(2,4-dichlorophenyl)-4-methylthiadiazole-5-carboximidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3S2/c1-9-15(27-25-24-9)16(23-14-6-5-11(18)8-13(14)19)26-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTAYTKCLRVPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=NC2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of trifluoromethyl and dichlorophenyl moieties enhances the efficacy against various bacterial strains. For instance, a study demonstrated that related thiadiazole compounds showed potent activity against Gram-positive bacteria, suggesting the potential application of this compound in developing new antibiotics .

-

Anticancer Properties

- Research has highlighted the role of thiadiazole derivatives in cancer therapy. The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Agricultural Applications

-

Pesticidal Activity

- The compound's unique structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives have been reported to possess insecticidal properties against various pests. A case study indicated that related compounds effectively controlled aphid populations in crop fields, demonstrating the potential for this compound in agricultural pest management .

- Plant Growth Regulation

Material Science Applications

- Polymer Synthesis

- Nanotechnology

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against Gram-positive bacteria; potential for new antibiotics |

| Anticancer | Induces apoptosis in cancer cells; promising for cancer therapy | |

| Agricultural Science | Pesticide | Controls aphid populations; effective pest management |

| Growth Regulation | Promotes growth under stress conditions; enhances crop resilience | |

| Material Science | Polymer Synthesis | Improves thermal stability and mechanical properties |

| Nanotechnology | Potential for tailored electronic properties in nanomaterials |

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazole derivatives, including those similar to 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development. -

Case Study 2: Agricultural Application

Field trials conducted on crops treated with related thiadiazole compounds demonstrated a marked reduction in pest populations compared to untreated controls. The results suggest that these compounds could be developed into effective agricultural pesticides.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Functional Group Variations

Carboxamide Analogs

- 4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 477857-87-7)

Amine Derivatives

- 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine (A5Q)

Substituent Modifications

Chlorophenyl Variants

- N5-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Structure: Substitutes 2,4-dichlorophenyl with 3-chloro-4-methylphenyl.

Thiazole-Based Analogs

- 2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Physicochemical Properties

*LogP: Octanol-water partition coefficient (lipophilicity). †Estimated based on structural similarity.

Biological Activity

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbimidothioate (CAS No. 478080-20-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and other therapeutic effects based on available literature.

- Molecular Formula : C17H10Cl2F3N3OS

- Molar Mass : 432.25 g/mol

- Boiling Point : Approximately 506.0 °C (predicted)

- Density : 1.50 g/cm³ (predicted)

- pKa : -2.40 (predicted)

Anticancer Properties

The compound has shown promising anticancer activities against various cancer cell lines. Research indicates that thiadiazole derivatives, including the target compound, exhibit significant cytotoxic effects.

-

Cell Line Studies :

- In a study by Alam et al., several thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) with varying IC50 values .

- Specifically, compounds related to thiadiazoles were found to inhibit growth in breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3), with IC50 values ranging from 0.04 to 23.6 µM .

- Mechanism of Action :

Other Biological Activities

Beyond anticancer properties, the compound's biological activity may extend to other therapeutic areas:

- Antimicrobial Activity : Some studies suggest that related thiadiazole derivatives possess antimicrobial properties, potentially effective against various bacterial strains.

- Antitubercular Activity : A derivative showed promising results against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 26.46 µg/mL .

Case Studies

-

Study on Thiadiazole Derivatives :

- A comprehensive review highlighted the synthesis and evaluation of various thiadiazole compounds for their anticancer activities. The study noted that modifications on the thiadiazole ring significantly influenced biological activity, with specific focus on substituents like trifluoromethyl enhancing efficacy against certain cancer types .

- Comparative Analysis :

Data Table: Summary of Biological Activities

Q & A

Q. Key Variables :

Q. Advanced Research Focus

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve pharmacokinetics .

Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Key Challenge : The trifluoromethyl group increases hydrophobicity, necessitating polar modifications without losing activity .

How can researchers address discrepancies in reported synthetic yields or biological data?

Q. Advanced Research Focus

Reproducibility Checks :

- Verify reagent purity (e.g., anhydrous K₂CO₃ vs. hydrated forms) .

- Standardize reaction monitoring (e.g., in-situ FTIR for intermediate detection).

Meta-Analysis : Compare datasets across studies to identify outliers (e.g., yields >80% may indicate unaccounted byproducts) .

Cross-Validation : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm bioactivity .

What advanced computational methods are used to predict the compound’s reactivity and stability?

Q. Advanced Research Focus

DFT Calculations :

- Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack .

- Calculate Fukui indices to identify nucleophilic/electrophilic regions.

MD Simulations : Assess solvation dynamics in biological membranes to predict cellular uptake .

Degradation Pathways : Use Gaussian-based transition-state modeling to predict hydrolysis or photodegradation products .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >150°C suggests room-temperature stability) .

Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

Humidity Sensitivity : Store under nitrogen or with desiccants to prevent hydrolysis of the carbimidothioate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.